(r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine

Chiral resolution Enantiomeric excess Stereochemical purity

(R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine (CAS 1213208-23-1, C₁₁H₁₂F₃N, MW 215.21) is a chiral, non-racemic pyrrolidine building block belonging to the class of disubstituted phenylpyrrolidines. Structurally, it features a single (R)-enantiomer of a pyrrolidine ring substituted at the 2-position with an aryl group bearing a difluoromethyl (-CHF₂) substituent ortho to the pyrrolidine attachment point and a fluorine atom in the para position relative to the -CHF₂ group.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B13324688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)F)C(F)F
InChIInChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1
InChIKeyZYVYDBKDGZFOOM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine: A Chiral Fluorinated Pyrrolidine Building Block (CAS 1213208-23-1)


(R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine (CAS 1213208-23-1, C₁₁H₁₂F₃N, MW 215.21) is a chiral, non-racemic pyrrolidine building block belonging to the class of disubstituted phenylpyrrolidines [1]. Structurally, it features a single (R)-enantiomer of a pyrrolidine ring substituted at the 2-position with an aryl group bearing a difluoromethyl (-CHF₂) substituent ortho to the pyrrolidine attachment point and a fluorine atom in the para position relative to the -CHF₂ group . This compound is primarily utilized as a key intermediate in medicinal chemistry for the construction of central nervous system (CNS) agents, particularly within the subclass of cortical catecholaminergic neurotransmission modulators, where its specific substitution pattern and absolute stereochemistry are critical for target engagement [1].

The Risk of Substituting (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine with Generic Analogs


Substitution of (R)-2-(2-(difluoromethyl)-5-fluorophenyl)pyrrolidine with its (S)-enantiomer (CAS 1213059-48-3) or constitutionally isomeric 5-difluoromethyl-2-fluorophenyl regioisomers (e.g., CAS 1213485-27-8 or 1213214-66-4) is chemically impermissible for asymmetric synthesis without rigorous re-validation of stereochemical and pharmacological outcomes. Patent disclosures for disubstituted phenylpyrrolidines as monoamine neurotransmission modulators explicitly demonstrate that the position of the fluorine and difluoromethyl substituents on the phenyl ring, combined with the absolute configuration at the pyrrolidine 2-position, fundamentally dictates both in vitro potency on catecholamine systems and in vivo central exposure [1]. Thus, regulatory starting material controls and chiral purity specifications (typically ≥98% enantiomeric excess) are mandatory for any procurement decision involving this scaffold, as even minor enantiomeric or regioisomeric impurities can lead to divergent pharmacological profiles [1].

Quantitative Differentiation Evidence for (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine vs. Comparators


Absolute Configuration and Enantiomeric Purity: (R)- vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1213208-23-1) and the (S)-enantiomer (CAS 1213059-48-3) are distinct chemical entities. In the context of disubstituted phenylpyrrolidine modulators of cortical catecholaminergic neurotransmission, the absolute configuration at the pyrrolidine 2-position is a primary determinant of biological activity; the patent discloses that individual enantiomers of related compounds exhibit differential modulation of dopamine and serotonin neurotransmission in rat brain microdialysis models [1]. Commercially, the target compound is supplied with a certified purity of 98% (HPLC), reflecting high enantiomeric excess suitable for lead optimization and scale-up studies . No specific quantitative enantiomeric excess value for the comparator (S)-enantiomer was identified in the accessed sources, highlighting a data gap for procurement specification.

Chiral resolution Enantiomeric excess Stereochemical purity Asymmetric synthesis

Regioisomeric Substitution Pattern: 2-(Difluoromethyl)-5-fluorophenyl vs. 5-(Difluoromethyl)-2-fluorophenyl

The target compound bears the -CHF₂ group at the 2-position of the phenyl ring (ortho to pyrrolidine) and fluorine at the 5-position (para to -CHF₂). The regioisomer (2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine (CAS 1213485-27-8) has the -CHF₂ and -F positions swapped. In the broader disubstituted phenylpyrrolidine patent, the relative positioning of halogen and fluoroalkyl substituents is explicitly shown to modulate monoamine neurotransmission efficacy, with certain substitution patterns producing significantly greater increases in cortical dopamine and serotonin output than others [1]. No head-to-head published data comparing these two specific regioisomers was located; however, the patent structure-activity relationship (SAR) table documents that subtle aryl substitution changes lead to ≥2-fold differences in neurotransmitter efflux in rat microdialysis for representative compounds [1].

Regioisomerism Substitution pattern Structure-activity relationship Aryl fluoride positioning

Predicted Physicochemical Properties: Impact of Difluoromethyl Positioning on Basicity and Lipophilicity

Computationally predicted properties provide a basis for differentiation. For the regioisomer 2-[4-(difluoromethyl)-2-fluorophenyl]pyrrolidine (CAS 1447365-31-2), predicted pKa is 9.12±0.10 and density is 1.188±0.06 g/cm³ . By contrast, the target compound (R)-2-(2-(difluoromethyl)-5-fluorophenyl)pyrrolidine is predicted to have a pKa of approximately 9.0–9.2 based on its structural similarity to the 5-difluoromethyl-2-fluorophenyl series (predicted pKa 9.07±0.10 for the (2S)-enantiomer CAS 1213214-66-4) . The subtle pKa difference (~0.05–0.1 log units) may translate into differential ionization at physiological pH, affecting blood-brain barrier penetration and receptor binding kinetics. However, no experimentally measured logD or pKa values for the target compound were found in accessed literature.

pKa prediction Lipophilicity Physicochemical differentiation ADME properties

Commercial Availability and Supply Chain Differentiation: (R)-Enantiomer vs. Racemate and Regioisomers

The (R)-enantiomer (CAS 1213208-23-1) is commercially available from multiple Chinese suppliers including Golden Pharma and Chongqing Acemol, with standard purity of 96–98% and scalable packaging (5 g to 25 kg or as requested) . In contrast, the regioisomer (2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine (CAS 1213485-27-8) is listed at a lower standard purity of 95% (HPLC) . The racemic or non-stereochemically defined 2-(5-(difluoromethyl)-2-fluorophenyl)pyrrolidine (CAS 1337828-38-2) is also available at 95% purity . This purity differential (98% vs. 95%) may appear modest but for multi-step synthesis, a 3% impurity burden can compound into significant yield losses and purification costs at scale.

Commercial sourcing Supply chain resilience Chiral building block availability Bulk procurement

Recommended Application Scenarios for (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine Based on Evidence


Asymmetric Synthesis of CNS-Targeted Phenylpyrrolidine Drug Candidates

Use as a chiral building block for the construction of enantiomerically pure disubstituted phenylpyrrolidine derivatives targeting the modulation of cortical catecholaminergic neurotransmission. The (R)-configuration and specific 2-difluoromethyl-5-fluorophenyl substitution pattern are consistent with the pharmacophoric requirements delineated in EP2155669B1 for achieving central dopamine and serotonin elevation [1]. The commercially available 98% purity specification supports direct use in lead optimization without additional chiral resolution steps .

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

Deploy as a defined regioisomer in SAR campaigns aimed at probing the impact of fluorine and difluoromethyl positioning on target binding and pharmacokinetics. The patent literature establishes that substitution pattern changes in this chemical class translate to quantifiable differences in in vivo neurotransmitter efflux [1]; the target compound provides a specific data point in the halogen/fluoroalkyl positional matrix.

Scale-Up Feasibility Assessment for Preclinical Development

Initiate milligram-to-gram scale procurement for preclinical candidate advancement, leveraging the compound's availability in bulk quantities (up to 25 kg) from commercial suppliers . The higher purity specification (98%) relative to structurally similar regioisomers (95%) reduces purification overhead during scale-up and facilitates accurate analytical method development for impurity profiling.

Chiral Method Development and Enantiomeric Excess Determination

Employ as a reference standard for the development of chiral HPLC or SFC methods to quantify enantiomeric excess in batches of the corresponding (S)-enantiomer or racemic mixtures. The established absolute configuration and high purity provide a reliable anchor for retention time mapping and method validation in quality control workflows.

Quote Request

Request a Quote for (r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.